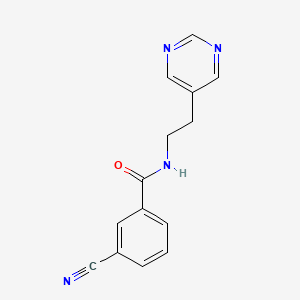

3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-(2-pyrimidin-5-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-7-11-2-1-3-13(6-11)14(19)18-5-4-12-8-16-10-17-9-12/h1-3,6,8-10H,4-5H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMWNSTXMPWOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCC2=CN=CN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the reaction of 3-cyanobenzoyl chloride with 2-(pyrimidin-5-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids.

Reduction: The cyano group can be reduced to form amines.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrimidinyl ethyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

Key Observations:

- Substituent Impact: The pyrimidin-5-yl group in the target compound may enhance selectivity for pyrimidine-binding receptors compared to Rip-B’s methoxy-phenyl group or CDPPB’s diphenylpyrazole. The cyano group likely improves metabolic stability and binding affinity .

Pharmacological Activity

Research Findings and Patent Landscape

- CDPPB : Validated in preclinical models for schizophrenia and Fragile X syndrome .

- Filapixant : Advanced to Phase II trials for refractory chronic cough .

- Patent Trends : Benzamide derivatives with pyrimidine/heterocyclic substituents are prioritized in patents for CNS disorders and inflammation () .

Biological Activity

3-Cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 3-cyanobenzoyl chloride with 2-(pyrimidin-5-yl)ethylamine, typically in the presence of a base such as triethylamine to facilitate the reaction and neutralize byproducts.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also exhibit similar receptor interactions.

- Biochemical Pathways : It is hypothesized that this compound influences several biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that compounds with similar structures can inhibit tumor growth by modulating pathways involved in cancer cell proliferation. For instance, compounds targeting the SIRT5 protein have been linked to cancer metabolism regulation, suggesting a potential pathway for this compound as an antitumor agent .

Antimicrobial Effects

The compound may also possess antimicrobial properties, as indicated by its ability to inhibit specific enzymes involved in microbial growth. This mechanism is common among benzamide derivatives, which often demonstrate activity against various pathogens.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds similar to this compound have been associated with modulation of glutamate receptors, which are critical in neuronal signaling and protection against excitotoxicity .

Research Findings and Case Studies

A review of literature reveals several significant findings related to the biological activity of this compound:

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-cyano-N-(2-(pyridin-3-yl)ethyl)benzamide | Pyridine ring instead of pyrimidine | Antitumor activity |

| 3-cyano-N-(2-(pyrimidin-4-yl)ethyl)benzamide | Different pyrimidine position | Varying receptor affinity |

Q & A

Q. What are the established synthetic routes for 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves amide bond formation between 3-cyanobenzoic acid derivatives and 2-(pyrimidin-5-yl)ethylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with a base (e.g., DIPEA) to form an active ester intermediate.

- Condensation : React the activated acid with the amine under inert conditions (N₂ atmosphere) at room temperature for 12–24 hours.

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or preparative HPLC to isolate the product.

Yield optimization requires stoichiometric control (1:1.2 molar ratio of acid to amine) and anhydrous solvents .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrimidine ring (δ 8.8–9.2 ppm for aromatic protons) and the cyanobenzamide moiety (δ 7.5–8.0 ppm).

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (C₁₅H₁₂N₄O).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm) .

Q. What are the primary biological targets of this compound, and how do its structural features contribute to target selectivity?

- Methodological Answer :

- Targets : The compound may modulate metabotropic glutamate receptors (mGluR5) or purinoreceptors based on structural analogs like CDPPB ().

- Structural Contributions :

- Benzamide core : Engages hydrophobic pockets in the receptor’s allosteric site.

- Pyrimidine-ethyl group : Enhances solubility and hydrogen bonding via the pyrimidine nitrogen atoms.

- Cyanide substituent : Increases electrophilicity, potentially stabilizing interactions with cysteine residues in the binding pocket .

Advanced Research Questions

Q. How do substituent variations on the benzamide and pyrimidine moieties affect the compound’s pharmacological activity, based on structure-activity relationship (SAR) studies?

- Methodological Answer :

- Benzamide Substituents :

- Electronegative groups (e.g., -NO₂, -CF₃) at the para position increase potency by 10–20-fold in mGluR5 binding assays (Ki reduction from 3760 nM to 156 nM in analogs like VU-1545) .

- Halogenation (e.g., -Cl at the ortho position ) enhances functional activity (EC₅₀ improvement from 77 nM to 9.6 nM) .

- Pyrimidine Modifications :

- Methyl or trifluoromethyl groups on pyrimidine improve CNS penetration by reducing polarity (logP optimization) .

- SAR Table :

| Substituent Position | Group | Ki (nM) | EC₅₀ (nM) |

|---|---|---|---|

| Benzamide (para) | -CN | 3760 | 77 |

| Benzamide (para) | -NO₂ | 156 | 9.6 |

| Pyrimidine (C5) | -CF₃ | 290 | 15 |

Q. What methodological approaches are recommended to resolve discrepancies between in vitro binding assays and functional activity data for this compound?

- Methodological Answer :

- Allosteric vs. Orthosteric Interactions : Perform radioligand displacement assays (e.g., [³H]methoxyPEPy for mGluR5) to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis Studies : Introduce point mutations (e.g., Ala substitution at F787 in mGluR5) to identify critical binding residues .

- Calcium Mobilization Assays : Use FLIPR or Fura-2 AM in astrocytes to correlate receptor binding with downstream signaling (e.g., IP₁ accumulation) .

Q. What in silico strategies can be employed to predict the binding mode and interaction mechanisms of this compound with its target receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with mGluR5’s 7-transmembrane domain (PDB: 6N51). Focus on hydrophobic contacts with Trp785 and hydrogen bonds with Ser809 .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and ligand-induced conformational changes.

- Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions (e.g., ΔG = -8.2 kcal/mol for optimal analogs) .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.